

MM 54 binding affinity and kinetics to APJ receptor

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Compound Name: MM 54

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An In-Depth Technical Guide to the Binding Affinity and Kinetics of **MM 54** at the APJ Receptor

Introduction

The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), is a key regulator in the cardiovascular system. It is activated by two distinct endogenous peptide ligands, apelin and Elabela/Toddler, which are involved in processes such as vasodilation, cardiac contractility, and fluid homeostasis[1]. The therapeutic potential of targeting this receptor has led to the development of synthetic ligands designed to modulate its activity. One such ligand is **MM 54**, a novel bicyclic peptide. This document provides a comprehensive technical overview of the binding characteristics of **MM 54** to the APJ receptor, tailored for researchers, scientists, and drug development professionals.

MM 54: A Biased Ligand at the APJ Receptor

MM 54 is a synthetic, potent, and competitive ligand for the APJ receptor[2]. Its structure, [cyclo(1–6)CRPRLC-KH-cyclo(9–14)CRPRLC], was designed based on the "message-address" hypothesis, incorporating key residues from apelin required for receptor binding[1][3][4]. A defining characteristic of **MM 54** is its nature as a biased ligand. It functions as an antagonist for the β -arrestin recruitment and receptor internalization pathways, while simultaneously acting as an agonist for the G protein signaling pathway[1][5]. This unique pharmacological profile suggests it can selectively stimulate beneficial downstream effects (like vasodilation via G protein activation) while blocking pathways associated with receptor desensitization and potential adverse effects[1][5][6].

Quantitative Binding Data: Affinity of MM 54

The binding affinity of **MM 54** for the APJ receptor has been determined using various experimental models and techniques. The data consistently demonstrate that **MM 54** binds with nanomolar to low micromolar affinity. While specific kinetic parameters like association (k_{on}) and dissociation (k_{off}) rates are not extensively reported in the available literature, its affinity constants (K_i , IC_{50} , K_D , pK_i) have been well-characterized.

Parameter	Value	Cell/Tissue System	Assay Type	Reference
IC ₅₀	93 nM	Not specified	Not specified	[2]
IC ₅₀	93 nM	CHO-K1-APJ cells	cAMP accumulation assay	
K _i	82 nM	CHO-K1-APJ cells	Competition binding assay	
K _D	320 nM	Human left ventricular homogenates	Competition binding assay	[1]
K _D	3.4 μM	Not specified	Not specified	[7]
pK _i	6.50 ± 0.03	Human heart	Competition binding assay	[5]
pK _i	5.24 ± 0.09	CHO-APLNR cells	Fluorescent competition assay	[8]
pK _B	6.93 ± 0.15	CHO-K1-APJ cells	β-arrestin recruitment assay	[5]
pK _B	5.89 ± 0.06	CHO-K1-APJ cells	Receptor internalization assay	[5]
pD ₂	5.86 ± 0.23	CHO-K1-APJ cells	cAMP inhibition (G protein agonism)	[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of binding data. The following sections describe the protocols for the key experiments used to characterize **MM 54's**

interaction with the APJ receptor.

Radioligand Competition Binding Assay

This assay is a standard method to determine the binding affinity (K_i) of an unlabeled ligand (**MM 54**) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

- Human embryonic kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human APJ receptor are cultured.
- Cells are harvested and homogenized in a cold buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.5) supplemented with protease inhibitors[9].
- The homogenate is centrifuged to pellet the nuclei and cellular debris. The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptor.
- The membrane pellet is resuspended in a storage buffer and stored at -80°C until use[9]. A similar protocol is used for tissue homogenates, such as from the human left ventricle[10].

2. Binding Reaction:

- Membrane preparations are incubated in a binding buffer with a fixed, low concentration (typically near the K_D) of a radiolabeled APJ ligand, such as $[^{125}\text{I}]\text{-[Pyr}^1\text{]apelin-13}$ [5][8].
- A range of concentrations of the unlabeled competitor ligand, **MM 54**, is added to the reaction tubes (e.g., 0.1 nM to 30 μM)[8].
- Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled, high-affinity APJ ligand (e.g., 1 μM $[\text{Pyr}^1\text{]apelin-13}$)[8][10].
- The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Filters are washed with ice-cold wash buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of **MM 54**. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of **MM 54** that inhibits 50% of specific radioligand binding).
- The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Functional Assays for Biased Signaling

To characterize the dual antagonist/agonist activity of **MM 54**, functional assays measuring distinct downstream signaling events are employed.

1. β -Arrestin Recruitment Assay:

- This assay measures the ability of a ligand to promote the interaction between the APJ receptor and β -arrestin.
- CHO-K1 cells expressing the human APJ receptor are used^[5].
- To determine antagonist activity, cells are co-incubated with a fixed concentration of an agonist (e.g., apelin-13) and varying concentrations of **MM 54**.
- The recruitment of β -arrestin is measured, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

- A rightward shift in the agonist's dose-response curve in the presence of **MM 54** indicates competitive antagonism, from which a pK_B value can be calculated[1][11].

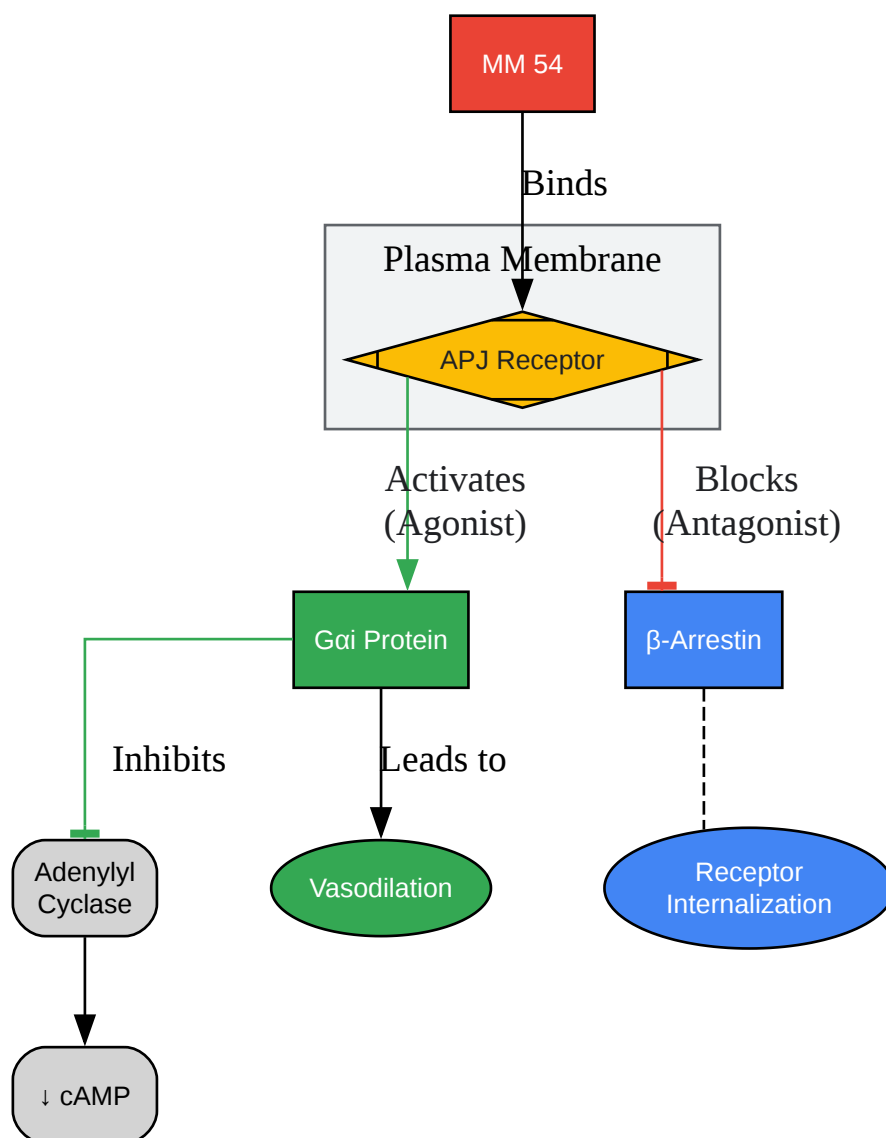
2. cAMP Accumulation Assay:

- The APJ receptor couples to the $G_{\alpha i}$ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[1].
- CHO-K1 cells expressing the APJ receptor are first stimulated with forskolin to elevate intracellular cAMP levels.
- To measure antagonist activity, cells are treated with an agonist (e.g., [Pyr¹]-Apelin-13) in the presence of varying concentrations of **MM 54**. The ability of **MM 54** to counteract the apelin-induced inhibition of cAMP is measured.
- To measure agonist activity, cells are treated with **MM 54** alone to determine if it can directly inhibit forskolin-stimulated cAMP accumulation[1][5]. The resulting dose-response curve yields a pD_2 (potency) value.

Visualizations: Pathways and Workflows

Signaling Pathway of MM 54 at the APJ Receptor

The following diagram illustrates the biased signaling mechanism of **MM 54**. It binds to the APJ receptor, inhibiting the β -arrestin pathway (antagonism) while simultaneously activating the $G_{\alpha i}$ protein pathway (agonism).

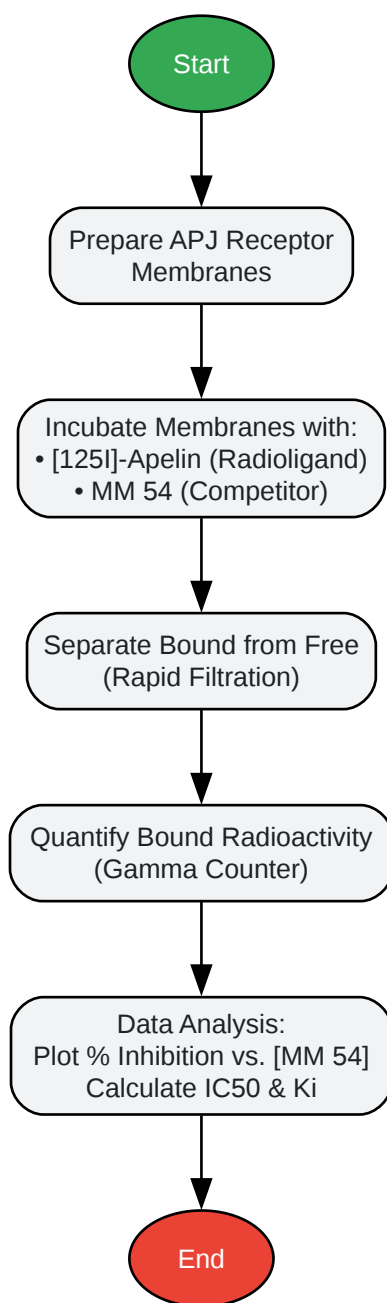


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Caption: Biased signaling of **MM 54** at the APJ receptor.

Experimental Workflow for Radioligand Competition Assay

This diagram outlines the sequential steps involved in determining the binding affinity of **MM 54** using a competition binding assay.



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Caption: Workflow for a radioligand competition binding assay.

Conclusion

MM 54 is a significant pharmacological tool for studying the APJ receptor. Its binding affinity is in the nanomolar range, and it acts as a competitive ligand[2]. The most compelling feature of **MM 54** is its biased agonism, demonstrating potent antagonism of the β -arrestin pathway while

simultaneously activating the G protein pathway[1][5]. This unique profile allows for the selective stimulation of therapeutically relevant signaling cascades, such as those leading to vasodilation, while avoiding receptor desensitization and internalization. The detailed binding data and experimental protocols provided herein serve as a critical resource for researchers engaged in the ongoing investigation and therapeutic targeting of the apelin/APJ system.

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